

Physical and chemical properties of Eucomic acid.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eucomic acid*

Cat. No.: *B1264881*

[Get Quote](#)

Eucomic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucomic acid, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the physical and chemical properties of **Eucomic acid**, detailed experimental protocols for its study, and visualizations of its biosynthetic pathway and a general experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties of Eucomic Acid

Eucomic acid, systematically named (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, is a dicarboxylic acid that plays a role as a plant metabolite.^{[1][2]} It is found in a variety of plants, including those of the genus *Eucomis*, *Lotus japonicus*, and *Lycoris radiata*.^[3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **Eucomic acid**.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₂ O ₆	[1]
Molecular Weight	240.21 g/mol	[1]
Boiling Point	444.3°C at 760 mmHg	[4]
Solubility	Low solubility in water; soluble in organic solvents such as ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	
XLogP3-AA	0.1	[1]
Hydrogen Bond Donor Count	4	[1]
Hydrogen Bond Acceptor Count	6	[1]
Rotatable Bond Count	5	[1]

Note on Melting Point and pKa: While a specific experimentally determined melting point for **Eucomic acid** is not readily available in the cited literature, related compounds and general knowledge of carboxylic acids suggest it would be a solid at room temperature.

The pKa of **Eucomic acid** has not been specifically reported. However, as a dicarboxylic acid, it will have two pKa values. These values can be experimentally determined using methods such as potentiometric titration, where a solution of the acid is titrated with a strong base, and the pH is monitored.[\[5\]](#)[\[6\]](#) The inflection points on the resulting titration curve correspond to the pKa values.[\[7\]](#)

Experimental Protocols

This section details methodologies for the isolation, and biological activity assessment of **Eucomic acid**.

Isolation of Eucomic Acid from Plant Material (General Protocol)

Eucomic acid is typically obtained by extraction from plants.^[8] The following is a general protocol for the isolation of **Eucomic acid** from plant sources like *Eucomis autumnalis*, based on common techniques for natural product extraction.

1. Plant Material Preparation:

- Collect fresh plant material (e.g., bulbs or leaves of *Eucomis autumnalis*).
- Wash the plant material thoroughly to remove any dirt and debris.
- Air-dry the material in a well-ventilated area or use a freeze-dryer to remove moisture.
- Grind the dried plant material into a fine powder using a blender or a mill.

2. Extraction:

- Macerate the powdered plant material in a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-72 hours), with occasional agitation. The solvent-to-sample ratio should be sufficient to ensure complete immersion, typically 10:1 (v/w).
- Filter the mixture to separate the extract from the solid plant residue.
- Repeat the extraction process with fresh solvent on the plant residue to maximize the yield of extracted compounds.
- Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Purification:

- The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

- Column chromatography is a key step for isolating **Eucomic acid** from the fractionated extract. A silica gel column is commonly used.
- The fraction containing **Eucomic acid** is loaded onto the column and eluted with a solvent system of increasing polarity (e.g., a gradient of hexane-ethyl acetate or chloroform-methanol).
- Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.
- Combine the fractions containing pure or semi-pure **Eucomic acid** and concentrate them.
- Further purification can be achieved by recrystallization or by using High-Performance Liquid Chromatography (HPLC).

Biological Activity Assays

1. Antioxidant Activity - DPPH Radical Scavenging Assay:

This assay is a common method to evaluate the antioxidant potential of a compound.[9][10]

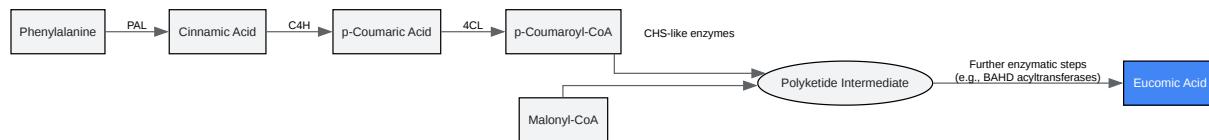
- Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution.[9] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[9][10]
- Reagents and Materials:
 - DPPH (2,2-diphenyl-1-picrylhydrazyl)
 - Methanol or ethanol
 - Eucomic acid** sample
 - Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
 - 96-well microplate

- Microplate reader
- Procedure:
 - Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
 - Prepare a series of dilutions of the **Eucomic acid** sample in methanol.
 - In a 96-well microplate, add a specific volume of the **Eucomic acid** solution to each well.
 - Add the DPPH solution to each well and mix.
 - Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
[10]
 - Measure the absorbance at 517 nm using a microplate reader.[10]
 - A blank (solvent) and a positive control are run in parallel.
- Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the control (DPPH solution without the sample) and A_{sample} is the absorbance of the sample with the DPPH solution. The results can also be expressed as the EC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[11]

2. Anti-inflammatory Activity - Cyclooxygenase (COX) Inhibition Assay:

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.[12][13]

- Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.[14] The assay measures the inhibition of this enzymatic activity. This can be done by various methods, including monitoring oxygen consumption or quantifying the prostaglandin products (e.g., PGE₂) using techniques like ELISA or LC-MS/MS.[14][15]
- Reagents and Materials:

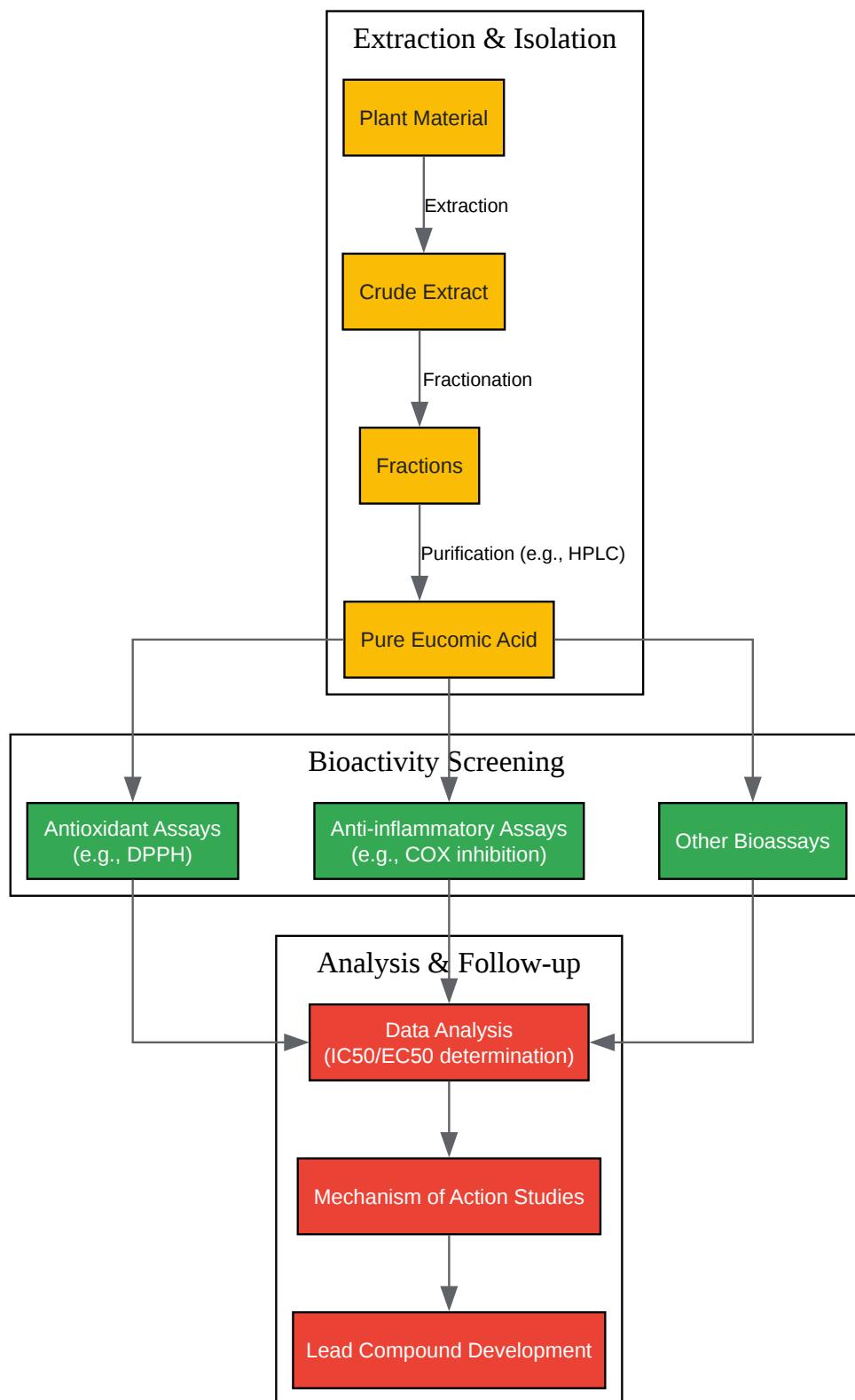

- Purified COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Reaction buffer (e.g., Tris-HCl)
- Cofactors (e.g., hematin, L-epinephrine)[[14](#)]
- **Eucomic acid** sample
- Positive controls (e.g., Indomethacin, Celecoxib)
- Detection reagents (depending on the method, e.g., ELISA kit for PGE₂)
- General Procedure (LC-MS/MS based):[[14](#)]
 - In a reaction tube, mix the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).
 - Add the **Eucomic acid** solution (or a known inhibitor for the positive control) and pre-incubate at 37°C.
 - Initiate the reaction by adding the arachidonic acid substrate and incubate for a specific time at 37°C.
 - Stop the reaction (e.g., by adding a strong acid).
 - Extract the prostaglandin products.
 - Quantify the amount of PGE₂ produced using a validated LC-MS/MS method.
- Calculation: The percentage of COX inhibition is calculated by comparing the amount of PGE₂ produced in the presence of **Eucomic acid** to the amount produced in the control (without inhibitor). The IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined.

Signaling Pathways and Workflows

While specific downstream signaling pathways directly modulated by **Eucomic acid** are not yet well-defined in the literature, its origin within the well-established phenylpropanoid biosynthetic pathway is recognized.

Putative Biosynthetic Pathway of Eucomic Acid

Eucomic acid is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites.^[16] The pathway starts with the amino acid phenylalanine.



[Click to download full resolution via product page](#)

Caption: Putative biosynthetic pathway of **Eucomic acid**.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the screening of natural products like **Eucomic acid** for biological activity.

[Click to download full resolution via product page](#)

Caption: General workflow for bioactivity screening of **Eucomic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Eucomic Acid | C11H12O6 | CID 23757219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | C11H12O6 | CID 25243507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Eucomic acid, (-)- (CHEBI:67353) [ebi.ac.uk]
- 4. Eucomic acid | CAS#:42151-32-6 | Chemsoc [chemsoc.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Semantic Scholar [semanticscholar.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DPPH Radical Scavenging Assay [mdpi.com]
- 11. louis.uah.edu [louis.uah.edu]
- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of Eucomic acid.]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1264881#physical-and-chemical-properties-of-eucomic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com